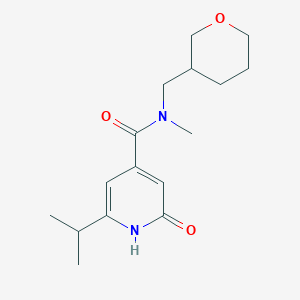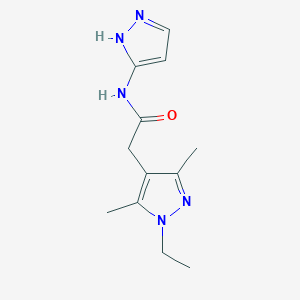![molecular formula C11H12N4O4S B7412986 4-[(2-Methyltriazol-4-yl)methylsulfamoyl]benzoic acid](/img/structure/B7412986.png)
4-[(2-Methyltriazol-4-yl)methylsulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methyltriazol-4-yl)methylsulfamoyl]benzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a sulfamoyl group and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methyltriazol-4-yl)methylsulfamoyl]benzoic acid typically involves multi-step organic reactions. One common route includes:
Formation of the Triazole Ring: Starting from a suitable precursor, the triazole ring is synthesized through a cyclization reaction.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, often using reagents like chlorosulfonic acid.
Coupling with Benzoic Acid: The final step involves coupling the triazole-sulfamoyl intermediate with benzoic acid under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions may target the sulfamoyl group, converting it to an amine.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles like halogens or nitrating agents.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the sulfamoyl group.
Substitution: Substituted benzoic acid derivatives.
科学的研究の応用
4-[(2-Methyltriazol-4-yl)methylsulfamoyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-[(2-Methyltriazol-4-yl)methylsulfamoyl]benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the sulfamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
Comparison: 4-[(2-Methyltriazol-4-yl)methylsulfamoyl]benzoic acid is unique due to the presence of both the triazole and sulfamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity to certain targets or improved solubility and stability.
特性
IUPAC Name |
4-[(2-methyltriazol-4-yl)methylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-15-12-6-9(14-15)7-13-20(18,19)10-4-2-8(3-5-10)11(16)17/h2-6,13H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNYXOODEHYLIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B7412909.png)
![[4-[2-(Methylamino)benzoyl]-1,4-diazepan-1-yl]-thiophen-3-ylmethanone](/img/structure/B7412915.png)
![(4-Ethylpyridin-2-yl)-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7412918.png)


![1-[4-hydroxy-4-(trifluoromethyl)azepane-1-carbonyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B7412940.png)
![(1,5-Dimethyltriazol-4-yl)-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]methanone](/img/structure/B7412953.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one](/img/structure/B7412966.png)
![2-(4-Methoxyphenyl)-1-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)butan-1-one](/img/structure/B7412977.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-sulfamoylpiperidine-4-carboxamide](/img/structure/B7412982.png)
![5-ethyl-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7412984.png)
![N-[2-(2-hydroxyphenyl)ethyl]oxolane-3-carboxamide](/img/structure/B7412994.png)
![1-[(2R)-1-hydroxybutan-2-yl]-3-spiro[2.5]octan-2-ylurea](/img/structure/B7413001.png)
![N-methyl-1-[1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7413005.png)
